molecular formula C5H6N2OS B13462114 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- CAS No. 84353-00-4

1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl-

Cat. No.: B13462114
CAS No.: 84353-00-4
M. Wt: 142.18 g/mol
InChI Key: KEPDGEBJDUSUQZ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- is a heterocyclic compound with the molecular formula C5H6N2OS and a molecular weight of 142.18 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- typically involves the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions. One common method includes the cyclization of cyclopropylthiourea with an appropriate oxidizing agent .

Industrial Production Methods

Industrial production of this compound often employs batch or continuous flow processes, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the cyclopropyl group while achieving efficient cyclization.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .

Scientific Research Applications

1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- is unique due to its combination of a cyclopropyl group and a thiadiazole ring with a carbonyl group. This structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry .

Properties

CAS No.

84353-00-4

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

5-cyclopropyl-3H-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C5H6N2OS/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8)

InChI Key

KEPDGEBJDUSUQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC(=O)S2

Origin of Product

United States

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